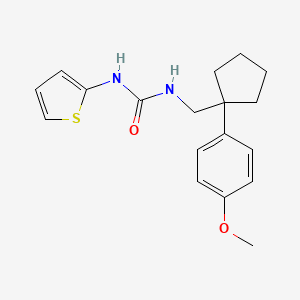
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea, also known as MP-10, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
Urea derivatives have been explored for their potential in inhibiting acetylcholinesterase, an enzyme involved in breaking down acetylcholine and terminating synaptic transmission. This is particularly relevant in the treatment of diseases like Alzheimer's. For example, a study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed that changing the spacer length and substituents can significantly affect inhibitory activities against acetylcholinesterase, suggesting a nuanced approach to designing enzyme inhibitors (Vidaluc et al., 1995).
Directed Lithiation
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the chemical versatility of urea derivatives in organic synthesis. This process allows for the introduction of various electrophiles, leading to highly substituted products. This method emphasizes the role of urea compounds in facilitating complex synthetic pathways (Smith et al., 2013).
Crystal Structure Analysis
Research on the crystal structure of urea derivatives, such as metobromuron, highlights their significance in understanding molecular interactions and designing more effective herbicides. The study of their hydrogen bonding and molecular packing can provide insights into their stability and reactivity (Kang et al., 2015).
Neuropeptide Receptor Antagonism
Urea derivatives have been studied for their potential in modulating neuropeptide receptors, such as the neuropeptide Y5 receptor, which is implicated in various physiological processes. Synthesis and structure-activity relationship studies of trisubstituted phenyl urea derivatives have identified compounds with potent antagonist activities, offering a basis for developing new therapeutic agents (Fotsch et al., 2001).
Corrosion Inhibition
The application of urea derivatives in corrosion inhibition has been demonstrated in studies examining their efficacy in protecting metals in acidic environments. This research is critical for developing safer and more efficient corrosion inhibitors for industrial applications (Bahrami & Hosseini, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-15-8-6-14(7-9-15)18(10-2-3-11-18)13-19-17(21)20-16-5-4-12-23-16/h4-9,12H,2-3,10-11,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIENRWJFZRYQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

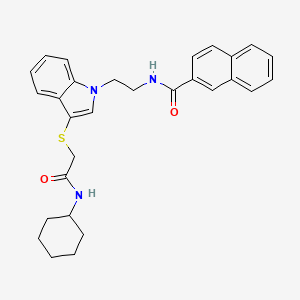
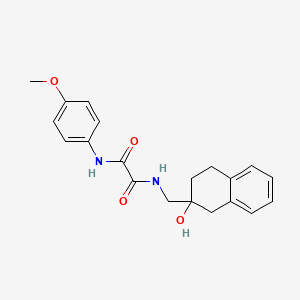
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)
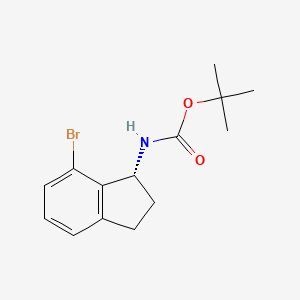

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
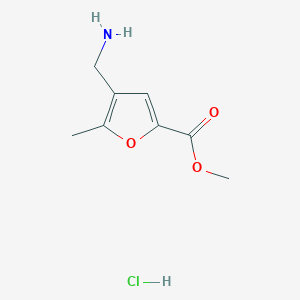
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
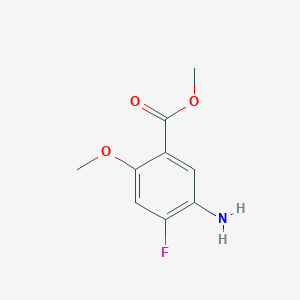
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)